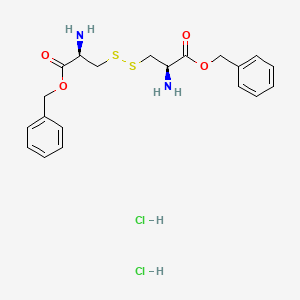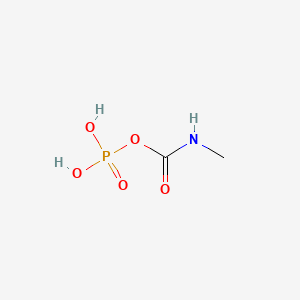
Carbamic acid, methyl-, monoanhydride with phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, monoanhydride with phosphoric acid is a chemical compound with the molecular formula C2H6NO5P. This compound is known for its unique structure, which includes both carbamic acid and phosphoric acid moieties. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, monoanhydride with phosphoric acid typically involves the reaction of methyl carbamate with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl carbamate+Phosphoric acid→Carbamic acid, methyl-, monoanhydride with phosphoric acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, monoanhydride with phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products.
Applications De Recherche Scientifique
Carbamic acid, methyl-, monoanhydride with phosphoric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, monoanhydride with phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of both carbamic acid and phosphoric acid functional groups, which can participate in various chemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to carbamic acid, methyl-, monoanhydride with phosphoric acid include:
Methyl carbamate: A related compound with similar reactivity.
Phosphoric acid derivatives: Compounds that contain phosphoric acid moieties and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its combination of carbamic acid and phosphoric acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
20709-53-9 |
|---|---|
Formule moléculaire |
C2H6NO5P |
Poids moléculaire |
155.05 g/mol |
Nom IUPAC |
phosphono N-methylcarbamate |
InChI |
InChI=1S/C2H6NO5P/c1-3-2(4)8-9(5,6)7/h1H3,(H,3,4)(H2,5,6,7) |
Clé InChI |
TURZVDRWMOKCJE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


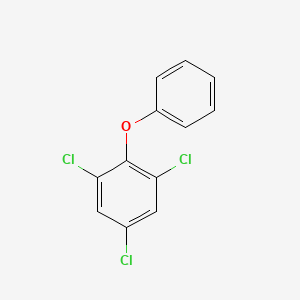
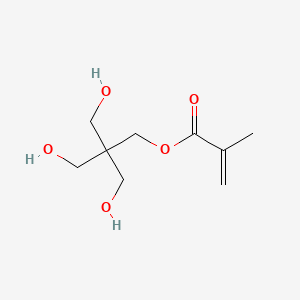


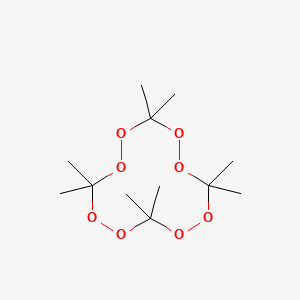
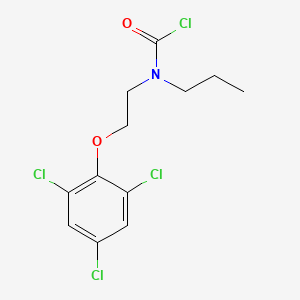

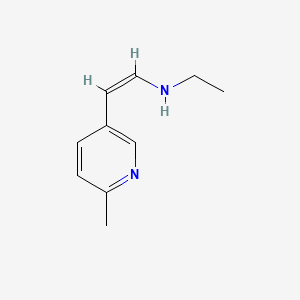
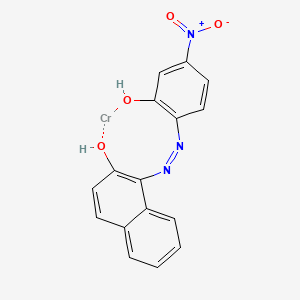

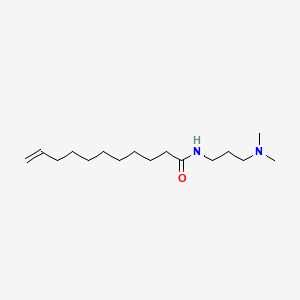

![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
